molecular formula C20H23IN2 B13744858 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide CAS No. 24220-15-3

2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide

Cat. No.: B13744858
CAS No.: 24220-15-3
M. Wt: 418.3 g/mol
InChI Key: OFCXUSLVJPHISA-UHFFFAOYSA-M
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Description

2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide is a quaternary ammonium compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a dimethylaminophenyl group and three methyl groups, along with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide typically involves the reaction of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinoline with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinolinium N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding halide or hydroxide derivatives.

Scientific Research Applications

2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl substituted Benzimidazole derivatives
  • 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide
  • Poly [2-(dimethylamino) ethyl methacrylate]

Uniqueness

2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide stands out due to its unique quinolinium core structure and the presence of a dimethylaminophenyl group, which imparts distinct chemical and physical properties. This compound exhibits higher stability and reactivity compared to similar compounds, making it valuable in various applications .

Properties

CAS No.

24220-15-3

Molecular Formula

C20H23IN2

Molecular Weight

418.3 g/mol

IUPAC Name

N,N-dimethyl-4-(1,4,6-trimethylquinolin-1-ium-2-yl)aniline;iodide

InChI

InChI=1S/C20H23N2.HI/c1-14-6-11-19-18(12-14)15(2)13-20(22(19)5)16-7-9-17(10-8-16)21(3)4;/h6-13H,1-5H3;1H/q+1;/p-1

InChI Key

OFCXUSLVJPHISA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(C=C2C)C3=CC=C(C=C3)N(C)C)C.[I-]

Origin of Product

United States

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